molecular formula C31H28O4 B8344432 2,4-Bis-benzyloxy-5-isopropenyl-benzoic acid benzyl ester

2,4-Bis-benzyloxy-5-isopropenyl-benzoic acid benzyl ester

Cat. No.: B8344432
M. Wt: 464.5 g/mol
InChI Key: CMJHWJHMQIBABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis-benzyloxy-5-isopropenyl-benzoic acid benzyl ester is a useful research compound. Its molecular formula is C31H28O4 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C31H28O4

Molecular Weight

464.5 g/mol

IUPAC Name

benzyl 2,4-bis(phenylmethoxy)-5-prop-1-en-2-ylbenzoate

InChI

InChI=1S/C31H28O4/c1-23(2)27-18-28(31(32)35-22-26-16-10-5-11-17-26)30(34-21-25-14-8-4-9-15-25)19-29(27)33-20-24-12-6-3-7-13-24/h3-19H,1,20-22H2,2H3

InChI Key

CMJHWJHMQIBABV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-bis-benzyloxy-5-bromo-benzoic acid benzyl ester (42.9 g, 85.7 mmol), potassium isopropenyl trifluoroborate (14.0 g, 95.2 mmol) and caesium carbonate (83.8 g, 257.1 mmol) in THF (800 mL) was added Pd(PPh3)4 (2.0 g) followed by water (150 mL). The mixture was heated at reflux for 72 h then allowed to cool to ambient. The mixture was reduced in vacuo to remove THF and then partitioned between water (500 mL) and EtOAc (300 mL). The organic portion was washed with brine, dried (MgSO4), filtered and reduced in vacuo to give the title compound (40.9 g) as a brown oil.
Quantity
42.9 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium isopropenyl trifluoroborate
Quantity
14 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
83.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,4-bis-benzyloxy-5-bromo-benzoic acid benzyl ester (10.0 g, 20 mmol), potassium isopropenyl trifluoroborate (4.0 g, 27.2 mmol) and n-butylamine (6.0 mL, 60 mmol) in 2-propanol/water (2:1, 200 mL) was purged with N2 for 5 minutes. To this mixture was added [1,1′-bis(diphenyl-phosphino)ferrocene]dichloropalladium(II) (816 mg, 1.09 mmol) and the mixture was heated at reflux for 20 h. The mixture was allowed to cool to ambient then diluted with water (400 mL) and extracted with EtOAc (2×300 mL). The combined organic extracts were washed with 1M aqueous HCl, brine, dried (MgSO4), filtered through a plug of Celite and the filtrate reduced in vacuo to give the title compound (11.1 g) as a brown gum.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium isopropenyl trifluoroborate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenyl-phosphino)ferrocene]dichloropalladium(II)
Quantity
816 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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